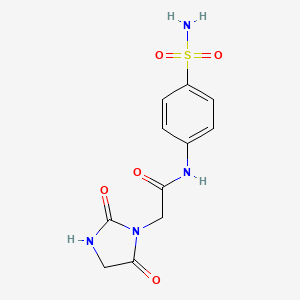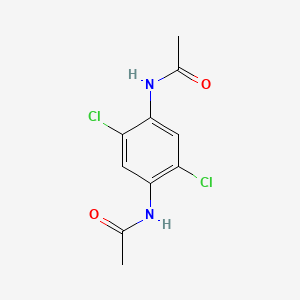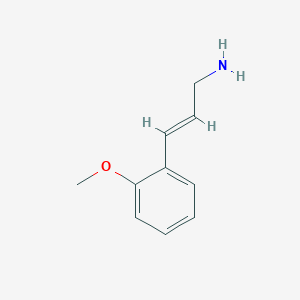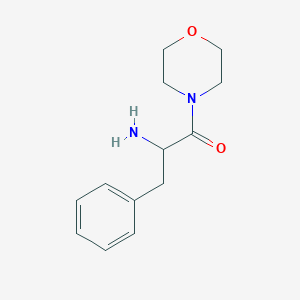![molecular formula C18H16Cl2N2O2 B12126341 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12126341.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves the reaction between 5-chloroindole and 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of both chloro and phenoxy groups, which may enhance its biological activity and specificity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C18H16Cl2N2O2 |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-1-4-15(5-2-13)24-11-18(23)21-8-7-12-10-22-17-6-3-14(20)9-16(12)17/h1-6,9-10,22H,7-8,11H2,(H,21,23) |
Clave InChI |
FGWIDMNVRDGNQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12126267.png)


![4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine](/img/structure/B12126279.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12126284.png)

![(1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12126311.png)
![6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126317.png)
![3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B12126324.png)




